

# The Discovery and Chemical Synthesis of SR 142948: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin receptors (NTRs), with a higher affinity for the neurotensin receptor 1 (NTS1). Developed as a successor to the first-generation antagonist SR 48692, SR 142948 exhibits improved pharmacological properties, including oral bioavailability and blood-brain barrier permeability, making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system. This document provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of SR 142948, intended for researchers and professionals in the field of drug development.

# **Discovery and Development**

**SR 142948**, also known as 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid, emerged from a research program aimed at developing non-peptide antagonists for the neurotensin receptors.[1][2] It is structurally related to the pioneering NTS1 antagonist, SR 48692. The development of **SR 142948** was driven by the need for a more potent and pharmacokinetically robust tool to explore the therapeutic potential of targeting the neurotensin system, which is implicated in a variety of physiological processes, including pain perception, thermoregulation, and the modulation of dopaminergic pathways.[3]



# **Quantitative Biological Data**

The biological activity of **SR 142948** has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Assay Type                                  | Cell Line / Tissue | IC50 (nM) | Reference |
|---------------------------------------------|--------------------|-----------|-----------|
| Neurotensin Receptor<br>Binding             | h-NTR1-CHO cells   | 1.19      | [3]       |
| Neurotensin Receptor<br>Binding             | HT-29 cells        | 0.32      | [3]       |
| Neurotensin Receptor<br>Binding             | Adult rat brain    | 3.96      | [3]       |
| NT-induced Inositol Monophosphate Formation | HT-29 cells        | 3.9       | [3]       |

Table 1: In Vitro Activity of SR 142948

| Animal Model | Effect<br>Measured                                            | Route of<br>Administration | Effective Dose                         | Reference |
|--------------|---------------------------------------------------------------|----------------------------|----------------------------------------|-----------|
| Mice         | Inhibition of NT-<br>induced turning<br>behavior              | p.o.                       | 0.04 - 2.5 x 10 <sup>-3</sup><br>mg/kg | [4]       |
| Rat          | Antagonism of NT-evoked acetylcholine release in the striatum | i.p.                       | 0.1 mg/kg                              | [3]       |

Table 2: In Vivo Activity of SR 142948

# **Mechanism of Action and Signaling Pathway**



SR 142948 functions as a competitive antagonist at neurotensin receptors, primarily NTS1. Neurotensin, a 13-amino acid neuropeptide, activates NTS1, a G protein-coupled receptor (GPCR). NTS1 activation stimulates the Gq family of G proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By blocking the binding of neurotensin to NTS1, SR 142948 inhibits these downstream signaling events.



Click to download full resolution via product page

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Inhibition by SR 142948.

# Experimental Protocols Radioligand Binding Assay (Hypothetical Protocol based on similar assays)

Objective: To determine the binding affinity of SR 142948 for the neurotensin receptor.

#### Materials:

Membrane preparations from cells expressing the neurotensin receptor (e.g., h-NTR1-CHO cells).



- [3H]-Neurotensin (radioligand).
- SR 142948 (test compound).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>, 0.1% BSA).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- · Scintillation cocktail and counter.

#### Procedure:

- In a 96-well plate, add 50 μL of binding buffer to each well.
- Add 25  $\mu$ L of various concentrations of **SR 142948** (e.g., from 10<sup>-11</sup> to 10<sup>-5</sup> M) or vehicle for total binding.
- For non-specific binding determination, add 25  $\mu L$  of a high concentration of unlabeled neurotensin (e.g., 1  $\mu M$ ).
- Add 25 µL of [3H]-Neurotensin to all wells at a final concentration equal to its Kd.
- Add 100 μL of the cell membrane preparation to each well.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Harvest the contents of each well onto glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value of SR 142948 by non-linear regression analysis of the competition binding data.



# Chemical Synthesis of SR 142948 (Plausible Route)

The synthesis of **SR 142948** can be envisioned as a multi-step process involving the synthesis of two key intermediates: a substituted pyrazole-3-carboxylic acid and 2-amino-adamantane-2-carboxylic acid, followed by their coupling.



Click to download full resolution via product page

Caption: Plausible Synthetic Workflow for SR 142948.

Step 1: Synthesis of the Substituted Pyrazole-3-Carboxylic Acid



- Formation of the Pyrazole Ring: A substituted phenylhydrazine is condensed with a 1,3-diketone derivative to form the corresponding pyrazole ester. The specific starting materials would be chosen to introduce the 2,6-dimethoxyphenyl group and the substituted phenyl ring at the correct positions.
- Hydrolysis: The resulting pyrazole ester is hydrolyzed, typically using a base such as sodium hydroxide, to yield the pyrazole-3-carboxylic acid.

#### Step 2: Synthesis of 2-Aminoadamantane-2-carboxylic Acid

- Bucherer-Bergs Reaction: Adamantanone is treated with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., ethanol/water) to form the adamantane-spiro-5hydantoin.
- Hydrolysis: The hydantoin is then hydrolyzed under basic conditions (e.g., using barium hydroxide or sodium hydroxide) to yield 2-aminoadamantane-2-carboxylic acid.

#### Step 3: Amide Coupling

- Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC), or by converting it to the acid chloride using thionyl chloride.
- Amide Bond Formation: The activated pyrazole derivative is then reacted with 2aminoadamantane-2-carboxylic acid in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or dimethylformamide) to form the final product, SR 142948.

## Conclusion

**SR 142948** represents a significant advancement in the development of non-peptide neurotensin receptor antagonists. Its high affinity, selectivity, and favorable pharmacokinetic profile have made it an indispensable tool for elucidating the complex roles of the neurotensin system in health and disease. The synthetic route, while requiring multiple steps, utilizes well-established chemical transformations, making the compound accessible for research purposes.



Further investigation into the therapeutic applications of **SR 142948** and similar compounds is a promising area of ongoing research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [PDF] Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups |
   Semantic Scholar [semanticscholar.org]
- 2. Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds | Semantic Scholar [semanticscholar.org]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [The Discovery and Chemical Synthesis of SR 142948: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663775#discovery-and-chemical-synthesis-of-sr-142948]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com